tert-Butyl (4-cyanocyclohexyl)carbamate

Description

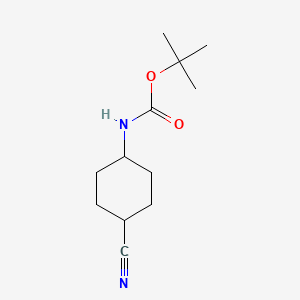

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-cyanocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZJRHRMFIDRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179271 | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-12-8, 873537-32-7 | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans tert-Butyl (4-cyanocyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4-cyanocyclohexyl)carbamate

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional molecular building blocks is paramount for the efficient construction of complex therapeutic agents. Tert-butyl (4-cyanocyclohexyl)carbamate (CAS No. 1303968-12-8) emerges as a particularly valuable intermediate, embodying this principle through its unique structural arrangement. This compound incorporates a cyclohexyl scaffold functionalized with two key moieties: a nitrile group, which serves as a versatile precursor for amines, carboxylic acids, and other functionalities, and a tert-butoxycarbonyl (Boc)-protected amine, one of the most widely utilized protecting groups in organic synthesis.

The inherent duality of this molecule—a stable, yet readily cleavable, protected amine and a reactive nitrile handle—allows for sequential and site-selective chemical modifications. This guide offers a comprehensive technical overview of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound, designed for researchers, chemists, and drug development professionals who leverage such intermediates to accelerate their discovery pipelines.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its effective handling, reaction setup, and purification. The key physicochemical data for this compound are summarized below. It is important to note that this molecule exists as a mixture of cis and trans isomers, which may influence its physical properties, such as melting point.

| Property | Value | Source(s) |

| CAS Number | 1303968-12-8 | |

| Molecular Formula | C₁₂H₂₀N₂O₂ | |

| Molecular Weight | 224.30 g/mol | |

| Appearance | Oil or Solid | [1] |

| Purity | ≥ 95% | |

| Isomeric Form | Typically supplied as a mixture of cis/trans isomers. The trans isomer has a separate CAS number: 873537-32-7. | [2] |

Section 2: The Molecular Fingerprint: Spectroscopic Profile

Spectroscopic analysis is indispensable for verifying the structural integrity and purity of synthetic intermediates. The distinct functional groups of this compound give rise to a characteristic spectral signature.

2.1: ¹H NMR Spectroscopy

The proton NMR spectrum provides clear signals corresponding to the different proton environments within the molecule. The presence of both cis and trans isomers will result in a more complex spectrum, with distinct sets of signals for each isomer.

-

Rationale: The bulky tert-butyl group will produce a sharp singlet, typically integrating to 9 protons, in the upfield region (~1.45 ppm). The N-H proton of the carbamate will appear as a broad singlet (~4.40-4.50 ppm), the chemical shift of which can be solvent-dependent.[1] The protons on the cyclohexyl ring will resonate as a series of complex multiplets between approximately 1.20 and 3.50 ppm. The methine proton attached to the nitrogen (CH-NHBoc) and the methine proton attached to the nitrile (CH-CN) are the most downfield of the ring protons due to the deshielding effects of the electronegative nitrogen and the anisotropic effect of the nitrile group.

2.2: FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for the rapid identification of key functional groups.

-

Rationale: The spectrum is dominated by absorptions characteristic of the carbamate and nitrile moieties. A medium intensity N-H stretching vibration is expected around 3350 cm⁻¹. The C=O stretch of the carbamate group will present as a very strong and sharp absorption in the range of 1680-1720 cm⁻¹. The nitrile (C≡N) stretching vibration will appear as a medium, sharp peak around 2240 cm⁻¹. Additionally, strong C-H stretching absorptions from the aliphatic cyclohexyl and tert-butyl groups will be visible in the 2850-2980 cm⁻¹ region.

2.3: Mass Spectrometry

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Rationale: Using electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 225.16. Another common adduct is the sodium adduct [M+Na]⁺ at m/z ≈ 247.14. A characteristic fragmentation pattern in carbamates is the loss of the tert-butyl group as isobutylene (56 Da), leading to a significant fragment ion.

Section 3: Synthesis and Purification

The most direct and logical synthesis of this compound involves the N-protection of the corresponding amine, 4-aminocyclohexanecarbonitrile.

3.1: Reaction Mechanism & Rationale

The synthesis proceeds via a nucleophilic acyl substitution. The amine functionality of 4-aminocyclohexanecarbonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, displacing a tert-butoxycarbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. A mild base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and effectively dissolve both the starting materials and the Boc₂O reagent.

3.2: Graphviz Visualization: Synthesis Workflow

Caption: Synthesis and purification workflow.

3.3: Detailed Experimental Protocol: N-Boc Protection

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanecarbonitrile (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Section 4: Chemical Reactivity and Stability

The synthetic utility of this compound is defined by the orthogonal reactivity of its two primary functional groups.

4.1: The Boc Protecting Group: Acidic Lability

The Boc group is prized for its stability towards a wide range of nucleophilic and basic conditions, as well as many reducing and oxidizing agents.[3] However, it is readily cleaved under acidic conditions.[4][5] This is the cornerstone of its application.

-

Mechanism: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen.[6] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a transient carbamic acid. The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide gas.[6] Common reagents for this transformation include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol.[5]

4.2: The Nitrile Moiety: A Versatile Handle

The nitrile group is a robust functional group that can be transformed into either a primary amine or a carboxylic acid, providing two divergent synthetic pathways.

-

Reduction to an Amine: The nitrile can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent (e.g., THF, diethyl ether). This transformation provides access to 1,4-diaminated cyclohexane scaffolds, which are common in pharmacophores.

-

Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically with heating.[7][8][9] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually forming an amide intermediate which is further hydrolyzed to the carboxylic acid.[10] This route allows for the synthesis of Boc-protected amino acids with a cyclohexane core.

4.3: Graphviz Visualization: Reactivity Map

Caption: Key transformations of the title compound.

Section 5: Applications in Drug Development

The structural features of this compound make it a valuable intermediate for synthesizing compounds with therapeutic potential. The cyclohexyl ring provides a rigid, non-aromatic scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for optimizing interactions with biological targets.

-

Scaffold for Focused Libraries: The orthogonal reactivity allows for the creation of diverse chemical libraries. For example, the nitrile can first be converted to an amine, which can then be acylated or alkylated. Subsequent deprotection of the Boc group reveals the second amine, which can be modified with a different set of reagents, leading to a library of disubstituted cyclohexane derivatives for high-throughput screening.

-

Intermediate for APIs: This compound serves as a key building block for more complex Active Pharmaceutical Ingredients (APIs). The 4-aminocyclohexanecarboxylic acid and 1,4-diaminocyclohexane motifs, readily accessible from this intermediate, are present in a variety of biologically active molecules.

Section 6: Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, hazard information can be inferred from structurally similar compounds and its functional groups.

-

General Precautions: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust or aerosols. Keep the container tightly closed when not in use. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. trans-1-(Boc-aMino)-4-cyanocyclohexane, 97% - Safety Data Sheet [chemicalbook.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. One moment, please... [chemistrysteps.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

tert-Butyl (4-cyanocyclohexyl)carbamate structure elucidation

An In-depth Technical Guide to the Structural Elucidation of tert-Butyl (4-cyanocyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal logic behind the analytical strategy. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to unambiguously determine the compound's molecular formula, identify its functional groups, and resolve its critical cis/trans stereochemistry. Each section includes field-proven experimental protocols and data interpretation frameworks, establishing a self-validating system for structural confirmation.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule of interest in medicinal chemistry and organic synthesis. It incorporates three key structural motifs: a tert-butoxycarbonyl (Boc) protecting group, a 1,4-disubstituted cyclohexane ring, and a nitrile (cyano) group. While its basic connectivity may be inferred from its synthesis, full characterization requires rigorous spectroscopic validation.

The primary analytical challenge lies in determining the relative stereochemistry of the two substituents on the cyclohexane ring. The carbamate and cyano groups can be arranged in either a cis or trans configuration, which can significantly impact the molecule's three-dimensional shape, biological activity, and physical properties. This guide presents a systematic workflow to address this challenge head-on.

Figure 1: Key structural features and the central analytical challenge.

Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, enabling the unambiguous determination of the elemental composition.

Causality: By comparing the experimentally measured mass to the theoretical mass calculated for the expected formula (C₁₂H₂₀N₂O₂), we can validate the molecular identity with high confidence, typically within a 5 ppm mass accuracy threshold. Tandem MS (MS/MS) further corroborates the structure by inducing fragmentation and allowing for the characterization of its constituent parts.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₂H₂₀N₂O₂ | Based on the constituent fragments: Cyclohexane (C₆H₁₀), Cyano (CN), and Boc-NH (C₅H₉NO₂). |

| Monoisotopic Mass | 224.1525 g/mol | The exact mass calculated for C₁₂H₂₀N₂O₂. |

| Primary Adducts (ESI+) | [M+H]⁺ = 225.1603[M+Na]⁺ = 247.1422 | Protonation of the carbamate nitrogen or sodium ion adduction are common in Electrospray Ionization (ESI)[1]. |

| Key Fragments (MS/MS) | m/z 169.13m/z 168.12m/z 125.10 | Loss of the tert-butyl group (-56 Da).Loss of isobutylene (-56 Da).Loss of the entire Boc group (-99 Da). |

| Diagnostic Fragments | m/z 57.07 | The stable tert-butyl cation, a hallmark of Boc-protected compounds. Common neutral losses for carbamates can also include CO₂ (-44 Da) in negative ion mode[1][2]. |

graph { graph [splines=true, overlap=false, bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Parent Ion Parent [label="[M+H]⁺\nm/z 225.16", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Fragments Frag1 [label="Loss of Isobutylene\n(-56 Da)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Frag2 [label="Loss of tert-butyl\n(-57 Da)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Frag3 [label="Loss of Boc Group\n(-100 Da)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Resulting Ions Ion1 [label="[C₈H₁₃N₂O₂]⁺\nm/z 169.10"]; Ion2 [label="[C₇H₁₀N₂O]⁺\nm/z 138.08"]; Ion3 [label="[C₇H₁₁N₂]⁺\nm/z 123.09"];

// Connections Parent -- Frag1 -- Ion1; Parent -- Frag2 -- Ion2; Parent -- Frag3 -- Ion3; }

Figure 2: Predicted ESI+ mass spectrometry fragmentation pathway.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatography: Use a C18 reverse-phase column. A suitable gradient could be 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes. This separates the analyte from potential impurities[3].

-

Mass Spectrometry: Acquire data in positive electrospray ionization (ESI+) mode. Perform a full scan from m/z 50-500 to detect the parent ion.

-

Tandem MS (MS/MS): Perform a data-dependent acquisition experiment, selecting the predicted [M+H]⁺ ion (m/z 225.16) for collision-induced dissociation (CID) to generate fragment ions.

Functional Group Confirmation: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and definitive method for confirming the presence of the key functional groups. Each group has a characteristic vibrational frequency that serves as a unique fingerprint.

Causality: The absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite molecular vibrations (stretches, bends). By identifying these absorption bands, we can confirm the presence of the N-H bond in the carbamate, the C=O of the carbamate carbonyl, the C≡N of the nitrile, and the C-H bonds of the alkyl portions.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350-3310 | Medium | N-H Stretch | Secondary Amine (Carbamate)[4] |

| ~2960, ~2870 | Strong | sp³ C-H Stretch | Cyclohexane & t-Butyl[5] |

| ~2245 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~1700-1680 | Strong | C=O Stretch | Carbamate Carbonyl[6] |

| ~1520 | Medium | N-H Bend | Secondary Amine (Carbamate)[4] |

| ~1250, ~1160 | Strong | C-O Stretch | Carbamate Ester |

Experimental Protocol: FT-IR (ATR or KBr Pellet)

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp.

-

Sample Preparation (KBr Pellet): Weigh approximately 1-2 mg of the sample and 200 mg of dry KBr powder. Grind them together in an agate mortar to create a fine, uniform mixture. Press the mixture into a transparent pellet using a hydraulic press[7].

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum.

-

Parameters: Scan over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Definitive Structure & Stereochemistry: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure, connectivity, and stereochemistry of organic molecules. A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture.

¹H NMR: Connectivity and Isomer Identification

Causality: The chemical environment of each proton dictates its resonance frequency (chemical shift). Protons on adjacent carbons couple with each other, leading to signal splitting, which reveals neighbor information. Crucially for this molecule, the magnitude of the coupling constant (J-value) between protons on the cyclohexane ring is highly dependent on their dihedral angle. This allows for the differentiation of cis and trans isomers[8].

-

Trans Isomer: The thermodynamically more stable chair conformation will have both the carbamate and cyano groups in equatorial positions. The protons at C1 and C4 will therefore be axial . The coupling between adjacent axial-axial protons is large (³J ≈ 8-13 Hz), resulting in a wide, well-defined triplet or multiplet for these signals[8].

-

Cis Isomer: The chair conformation will have one substituent axial and one equatorial . This results in the C1 and C4 protons being axial/equatorial. The coupling constants for axial-equatorial and equatorial-equatorial protons are much smaller (³J ≈ 2-5 Hz), leading to narrower, more complex multiplets.

Predicted ¹H and ¹³C NMR Data (for the more stable trans-diequatorial isomer)

| Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| tert-Butyl (9H) | ~1.45 | singlet (s) | ~80.0 (CMe₃), ~28.5 (CMe₃) |

| N-H (1H) | ~4.5-5.0 | broad singlet (br s) | N/A |

| H-1 (1H) | ~3.4-3.6 | broad multiplet (m) | ~50-52 |

| H-4 (1H) | ~2.6-2.8 | triplet of triplets (tt) | ~28-30 |

| Cyclohexane H (axial, 4H) | ~2.0-2.2 | multiplet (m) | ~30-35 |

| Cyclohexane H (eq, 4H) | ~1.3-1.5 | multiplet (m) | ~30-35 |

| C=O (Carbamate) | N/A | N/A | ~155.0 |

| C≡N (Nitrile) | N/A | N/A | ~122.0 |

2D NMR: Unambiguous Assignment

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. It will show a clear correlation between H-1 and its adjacent protons on the ring (H-2/H-6), and between H-4 and its neighbors (H-3/H-5).

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This is essential for assigning the complex cyclohexane signals in both the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for confirming connectivity. Key expected correlations include:

-

From the tert-butyl protons to the quaternary carbon and the carbonyl carbon of the Boc group.

-

From the N-H proton to the carbonyl carbon and C-1 of the cyclohexane ring.

-

From H-1 to the carbonyl carbon.

-

From H-4 to the nitrile carbon (C≡N).

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. Ensure sufficient resolution to observe the coupling patterns of the cyclohexane protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon signals. A DEPT-135 experiment can be run to differentiate CH/CH₃ signals (positive) from CH₂ signals (negative).

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to achieve good resolution in both dimensions.

Integrated Analytical Workflow

Figure 3: Integrated workflow for complete structural elucidation.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. HRMS confirms the molecular formula, C₁₂H₂₀N₂O₂, while FT-IR spectroscopy validates the presence of the required carbamate and nitrile functional groups. The definitive assignment of connectivity and, most critically, the cis/trans stereochemistry is accomplished using a suite of NMR experiments. The chemical shifts and coupling constants of the protons at C1 and C4 of the cyclohexane ring serve as the decisive evidence for assigning the stereochemical configuration. The convergence of data from these three orthogonal techniques provides an unambiguous and trustworthy structural confirmation, a prerequisite for any further application in research or development.

References

- Verkerk, U. et al. (2013). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents. Journal of the American Society for Mass Spectrometry.

-

Wang, J. et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]

-

Damico, J. N. (1966). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]

- BenchChem (2025). Technical Support Center: Mass Spectrometry of Carbamate Compounds. BenchChem.

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes. Organic Chemistry I. Available at: [Link]

-

Akman, S. et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

St-Jacques, M. & Lessard, J. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry. Available at: [Link]

-

Organic Spectroscopy International (2014). Cis Trans Isomers and NMR. Available at: [Link]

-

University of Calgary. IR: amines. Chemistry LibreTexts. Available at: [Link]

-

SIELC Technologies (2018). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Available at: [Link]

-

NIST (National Institute of Standards and Technology). tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

-

Dopieralski, K. et al. (2013). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Angewandte Chemie International Edition. Available at: [Link]

-

Horvath, A. et al. (2005). Structural characterisation of silica gel anchored, biomimetic, mixed-ligand Co(II)–amino acid complexes. ResearchGate. Available at: [Link]

- BenchChem (2025). In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl carbamate | SIELC Technologies [sielc.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Regulator of the DNA Damage Response

In the intricate signaling network that governs cellular fate, the p53 tumor suppressor protein stands as a critical guardian of genomic integrity. Its activation in response to cellular stress, particularly DNA damage, orchestrates a range of outcomes from cell cycle arrest to apoptosis, thereby preventing the propagation of potentially cancerous cells. The activity of p53 is tightly regulated by a host of post-translational modifications, creating a dynamic balance between its activation and suppression.

Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D), has emerged as a key negative regulator of the p53 signaling pathway.[1] By dephosphorylating and inactivating p53 and other crucial components of the DNA damage response (DDR) pathway, such as ATM and Chk2, Wip1 effectively dampens the cellular response to genotoxic stress.[1] The gene encoding Wip1, PPM1D, is frequently amplified in various human cancers, leading to an overabundance of the Wip1 protein and a consequent blunting of the p53-mediated tumor suppression. This makes Wip1 an attractive therapeutic target for the reactivation of p53 function in cancers with wild-type TP53.

This technical guide provides a comprehensive overview of GSK2830371 (CAS 1404456-53-6), a potent and highly selective, orally bioavailable, allosteric inhibitor of Wip1 phosphatase. We will delve into its physicochemical properties, mechanism of action, and provide detailed protocols for its in-vitro evaluation. Furthermore, we will review key preclinical findings that highlight its therapeutic potential, particularly in combination with other anti-cancer agents.

Physicochemical Properties of GSK2830371

A thorough understanding of the physicochemical properties of a compound is paramount for its successful development as a therapeutic agent. GSK2830371 is a pyridinylaminomethylthienylcarboxamide with the following key characteristics:

| Property | Value | Source |

| CAS Number | 1404456-53-6 | [2] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [1][3] |

| Molecular Weight | 461.02 g/mol | [1][3] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [1][3] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1][3] |

| Storage | Store at -20°C | [1][3] |

Mechanism of Action: Allosteric Inhibition of Wip1 and p53 Pathway Activation

GSK2830371 distinguishes itself through its unique allosteric mechanism of Wip1 inhibition. Unlike competitive inhibitors that bind to the active site, GSK2830371 interacts with a distinct "flap" subdomain located outside the catalytic center of Wip1.[4] This interaction induces a conformational change that locks the phosphatase in an inactive state, preventing it from dephosphorylating its substrates.[5] This allosteric binding site is unique to Wip1, which accounts for the remarkable selectivity of GSK2830371 over other phosphatases.[1][5]

The inhibition of Wip1 by GSK2830371 has profound downstream effects on the p53 signaling pathway. By preventing the dephosphorylation of key proteins in the DNA damage response, GSK2830371 leads to their sustained activation. This is most notably observed as an increase in the phosphorylation of p53 at Serine 15 (p-p53 Ser15), a critical activating modification.[6][7] The activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest.[6]

Caption: Mechanism of action of GSK2830371 in the p53 signaling pathway.

Experimental Protocols

In-Vitro Wip1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of GSK2830371 against Wip1 phosphatase activity.

Materials:

-

Recombinant human Wip1 enzyme

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

GSK2830371 stock solution in DMSO

-

384-well black microplates

-

Fluorescence plate reader (excitation 485 nm, emission 530 nm)

Procedure:

-

Prepare a serial dilution of GSK2830371 in DMSO.

-

Add the diluted GSK2830371 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 50 µM FDP substrate to each well.

-

Initiate the reaction by adding 10 nM Wip1 enzyme to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity on a plate reader.

-

Calculate the percent inhibition for each concentration of GSK2830371 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the GSK2830371 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blotting for p53 Phosphorylation

This protocol outlines the detection of phosphorylated p53 (Ser15) in cell lysates following treatment with GSK2830371.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

GSK2830371

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-p53 (Ser15) and mouse anti-total p53

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK2830371 or DMSO for the desired time (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-p53 signal to the total p53 signal.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

GSK2830371

-

Complete cell culture medium

-

96-well clear-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of GSK2830371 or DMSO for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for a further 2-4 hours at room temperature, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the GSK2830371 concentration to determine the GI₅₀ (50% growth inhibition) value.

In-Vitro and In-Vivo Activity of GSK2830371

GSK2830371 has demonstrated potent and selective anti-proliferative activity in a variety of cancer cell lines, particularly those with PPM1D amplification and wild-type TP53.

In-Vitro Activity:

| Cell Line | Cancer Type | PPM1D Status | TP53 Status | IC₅₀ / GI₅₀ | Source |

| MCF-7 | Breast Carcinoma | Amplified | Wild-type | GI₅₀ = 2.65 µM | [6] |

| MX-1 | Breast Carcinoma | Amplified | Wild-type | Concentration-dependent growth inhibition | [6] |

| DOHH2 | B-cell Lymphoma | Duplicated | Wild-type | Concentration-dependent growth inhibition | |

| Lymphoid cell lines | Lymphoid Malignancies | Not specified | Wild-type | Attenuates tumor cell growth | [1][3] |

In-Vivo Activity:

In a xenograft model using DOHH2 B-cell lymphoma cells, orally administered GSK2830371 demonstrated significant tumor growth inhibition. Dosing at 150 mg/kg twice or three times daily resulted in 41% and 68% tumor growth inhibition, respectively. These studies also confirmed the in-vivo pharmacodynamic effect of GSK2830371, showing increased phosphorylation of p53 and Chk2 in the tumors.

Synthesis Overview

The synthesis of GSK2830371 involves a convergent approach, combining two key fragments: a substituted thiophene carboxylic acid and a substituted aminomethylpyridine, followed by an amide coupling reaction. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy provides a framework for medicinal chemists.

Caption: General synthetic strategy for GSK2830371.

Pharmacokinetics and Drug Development Considerations

Preclinical studies have shown that GSK2830371 is orally bioavailable. However, it exhibits unfavorable pharmacokinetic properties, including a short half-life in mice. This necessitates frequent dosing to maintain therapeutic concentrations, which can be a challenge for clinical development. The rapid clearance of GSK2830371 has spurred efforts to identify new Wip1 inhibitors with improved pharmacokinetic profiles.

Conclusion and Future Directions

GSK2830371 is a pioneering molecule that has validated Wip1 as a tractable therapeutic target in oncology. Its high potency and selectivity, coupled with its well-defined mechanism of action, make it an invaluable tool for researchers investigating the DNA damage response and p53 signaling. The preclinical data strongly support the therapeutic hypothesis that Wip1 inhibition can be an effective strategy for treating cancers with PPM1D amplification and wild-type TP53.

The primary hurdle for the clinical translation of GSK2830371 has been its suboptimal pharmacokinetic profile. Future research will likely focus on the development of second-generation Wip1 inhibitors that retain the potency and selectivity of GSK2830371 but possess improved ADME properties. Furthermore, the synergistic effects observed when combining GSK2830371 with MDM2 inhibitors and genotoxic chemotherapies highlight the potential for combination therapies to enhance anti-tumor efficacy and overcome resistance.[2] As our understanding of the intricate regulation of the p53 pathway continues to grow, targeted agents like GSK2830371 will undoubtedly play a crucial role in ushering in a new era of personalized cancer medicine.

References

- Generation of allosteric small-molecule phosphatase inhibitors for the treatment of cancer. (2014, January 23). Thomson Reuters Cortellis Drug Discovery Intelligence.

- GSK 2830371 | Protein Ser/Thr Phosph

- Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Pl

- Chemical features important for activity in a class of inhibitors targeting the Wip1 flap subdomain. (2021, April 6). Scientific Reports.

- GSK 2830371 | Wip1 Phosph

- MTT Assay Protocol for Cell Viability and Prolifer

- Detection of Post-translationally Modified p53 by Western Blotting. (2021). Methods in Molecular Biology.

- GSK2830371 | CAS 1404456-53-6. Cayman Chemical.

- WIP1 phosphatase as pharmacological target in cancer therapy. (2017, April 24). Journal of Molecular Medicine.

- Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays.

- In Vitro ADME & Physicochemical Profiling.

- Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Tre

- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI.

- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021, July 31). MDPI.

- Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. (2016, March 1). Molecular Cancer Therapeutics.

- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). Assay Guidance Manual.

- Industry Perspective on the Pharmacokinetic and ADME Characterization of Heterobifunctional Protein Degraders. (2023, April 11). Drug Metabolism and Disposition.

- ADME or pharmacokinetic properties of PI3K inhibitors.

- GSK 2830371 | Wip1 Phosph

- Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. (2016, March 22). Oncotarget.

- Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. (2016, March 1). Molecular Cancer Therapeutics.

- PPM1D Phosphatase Inhibitor II, GSK2830371. Sigma-Aldrich.

- GSK 2830371 | Protein Ser/Thr Phosph

Sources

- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Chemical features important for activity in a class of inhibitors targeting the Wip1 flap subdomain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-cyanocyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (4-cyanocyclohexyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The document details the strategic synthesis of the key precursor, 4-aminocyclohexanecarbonitrile, and its subsequent protection with the tert-butoxycarbonyl (Boc) group. A critical focus is placed on the stereochemical considerations of the cyclohexane ring, with in-depth discussions on the differentiation and separation of the resulting cis and trans isomers. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these synthetic transformations.

Introduction: The Significance of this compound

Substituted cyclohexanes are prevalent motifs in a vast array of pharmaceuticals due to their ability to explore three-dimensional chemical space, thereby enabling precise interactions with biological targets. The compound this compound serves as a versatile intermediate, incorporating a protected amine and a nitrile functionality on a cyclohexane scaffold. The nitrile group can be further elaborated into various functional groups, such as amines or carboxylic acids, while the Boc-protected amine allows for controlled deprotection and subsequent derivatization in multi-step syntheses. The stereochemistry of the 1,4-disubstituted cyclohexane ring, existing as distinct cis and trans isomers, offers a strategy for developing stereochemically defined drug candidates with potentially different pharmacological profiles.

Strategic Synthesis Overview

The synthesis of this compound is most effectively approached in a two-stage process. The first stage involves the synthesis of the key intermediate, 4-aminocyclohexanecarbonitrile, as a mixture of cis and trans isomers. The second stage is the chemoselective N-protection of the amino group with di-tert-butyl dicarbonate (Boc₂O). A final, crucial step involves the separation of the resulting cis and trans diastereomers.

Figure 2: Simplified mechanism of reductive amination.

Experimental Protocol: Synthesis of 4-Aminocyclohexanecarbonitrile

Materials:

-

4-Oxocyclohexanecarbonitrile

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-oxocyclohexanecarbonitrile (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to yield 4-aminocyclohexanecarbonitrile as a mixture of cis and trans isomers.

This crude product is typically used in the next step without further purification.

Boc Protection of 4-Aminocyclohexanecarbonitrile

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. [1][2][3]The standard method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. [1][4]

Reaction Mechanism: N-tert-Butoxycarbonylation

The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate to form the carbamate and release tert-butoxide and carbon dioxide. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Figure 3: Mechanism of Boc protection of an amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminocyclohexanecarbonitrile (cis/trans mixture)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude 4-aminocyclohexanecarbonitrile (1.0 eq) in DCM.

-

Add triethylamine (1.5 eq) or an aqueous solution of NaHCO₃ (2.0 eq).

-

To the stirred mixture, add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of cis and trans isomers of this compound, is obtained and can be purified by column chromatography.

| Reactant/Reagent | Molar Eq. | Purpose |

| 4-Aminocyclohexanecarbonitrile | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Boc-protecting agent |

| Triethylamine (TEA) | 1.5 | Base to facilitate the reaction and neutralize acid |

| Dichloromethane (DCM) | - | Solvent |

Table 1: Key Reagents for Boc Protection.

Stereoisomerism and Separation

The 1,4-disubstituted cyclohexane ring of this compound exists as two diastereomers: cis and trans. In the cis isomer, both the Boc-amino and cyano groups are on the same face of the ring (one axial, one equatorial in the chair conformation), while in the trans isomer, they are on opposite faces (both can be equatorial in the more stable chair conformation).

Characterization of Cis and Trans Isomers by NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of substituted cyclohexanes. [5]The key diagnostic signals are those of the protons on the carbons bearing the substituents (C1 and C4). The width of the signal for the proton attached to the carbon bearing the Boc-amino group can be indicative of its axial or equatorial orientation.

-

Trans Isomer: In the more stable di-equatorial conformation, the proton at C1 (adjacent to the NHBoc group) is axial. It will exhibit large axial-axial couplings (J ≈ 8-12 Hz) to the adjacent axial protons, resulting in a broad multiplet.

-

Cis Isomer: In the chair conformation, one substituent will be axial and the other equatorial. If the NHBoc group is equatorial, the C1 proton will be axial and show large couplings. If the NHBoc group is axial, the C1 proton will be equatorial and will exhibit smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), resulting in a narrower multiplet.

The Karplus relationship, which correlates the dihedral angle between two adjacent C-H bonds to their scalar coupling constant, provides the theoretical basis for these empirical observations. [5]

Separation of Cis and Trans Isomers

Since cis and trans isomers are diastereomers, they have different physical properties and can be separated by standard chromatographic techniques. [6] Recommended Method: Flash Column Chromatography

-

Stationary Phase: Silica gel is typically effective.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the two isomers will likely be different enough to allow for separation. The trans isomer, with both polar groups potentially in equatorial positions, may be slightly less polar and elute first, but this should be confirmed experimentally.

-

Monitoring: Fractions should be collected and analyzed by TLC to determine the purity of the separated isomers.

For more challenging separations, High-Performance Liquid Chromatography (HPLC) on either normal or reverse-phase columns can provide higher resolution. [7][8]

Conclusion

The synthesis of this compound is a valuable process for obtaining a versatile intermediate for drug discovery. The synthetic route via reductive amination of 4-oxocyclohexanecarbonitrile followed by Boc protection is a reliable and scalable approach. The critical aspect of this synthesis lies in the understanding and management of the stereochemistry of the cyclohexane ring. By employing standard chromatographic techniques and guided by spectroscopic analysis, particularly ¹H NMR, the cis and trans diastereomers can be effectively separated, providing access to stereochemically pure building blocks for the development of novel therapeutics.

References

- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.

- Karplus, M., & Anderson, D. H. (1959). NMR Spectra of 1,1,4,4-Tetramethylcyc1ohexyl-cis and trans-2,6-diacetate. The Journal of Chemical Physics, 30(1), 6-10.

- Schurig, V., et al. (2002). Analytical gas-chromatographic stereoisomeric separation of....

- Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.

- Anet, F. A. L., & Bourn, A. J. R. (1965). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 87(22), 5250-5251.

- The Royal Society of Chemistry. (n.d.). Experimental Procedures.

- Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- Brownstein, S., & Miller, R. (1961). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry, 26(3), 743-745.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Harada, N. (2016).

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Sviatenko, O., et al. (2019). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations.

- Feketel, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC.

- PubChem. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 1-Aminocyclohexanecarbonitrile.

- Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- Google Patents. (n.d.). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.

- PubChem. (n.d.). Tert-butyl trans-4-(2-oxoethyl)

- Chutai Biotech. (n.d.). tert-Butyl ((trans-4-cyanocyclohexyl)methyl)

- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.

- Santa Cruz Biotechnology. (n.d.).

- Sigma-Aldrich. (n.d.). tert-Butyl (4-aminocyclohexyl)

- PubChem. (n.d.). cis-4-(tert-Butoxycarbonylamino)cyclohexanol.

- BLDpharm. (n.d.). tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)

- MedChemExpress. (n.d.). tert-Butyl cis-4-(methylamino)cyclohexyl)

- Leyan. (2019). Certificate of Analysis: tert-Butyl (cis-4-hydroxycyclohexyl)

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hplc.eu [hplc.eu]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. santaisci.com [santaisci.com]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Boc-protected 4-aminocyclohexanecarbonitrile characterization

An In-depth Technical Guide to the Characterization of Boc-Protected 4-Aminocyclohexanecarbonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the essential characterization of Boc-protected 4-aminocyclohexanecarbonitrile. This key intermediate is increasingly utilized in the synthesis of complex molecules within medicinal chemistry and materials science.[1][2] A thorough understanding of its analytical profile is paramount for ensuring the quality, consistency, and success of multi-step synthetic endeavors.[3]

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing a robust and reliable method for protecting amines.[4][5] Its stability to a wide range of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it an invaluable tool in the synthesis of pharmaceuticals and other high-value chemical entities.[6] This document provides field-proven protocols and expert insights into the definitive analytical characterization of Boc-protected 4-aminocyclohexanecarbonitrile.

Physicochemical and Structural Properties

The introduction of the Boc group significantly alters the physical properties of the parent 4-aminocyclohexanecarbonitrile, primarily by increasing its lipophilicity and molecular weight.[6] These properties influence its solubility, handling, and chromatographic behavior.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂O₂ |

| Molecular Weight | 224.30 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Good solubility in common organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in water.[6] |

| IUPAC Name | tert-butyl (4-cyanocyclohexyl)carbamate |

| CAS Number | Not broadly indexed; specific isomers may have unique identifiers. |

Synthetic Overview: The Logic of Protection

The standard synthesis involves the reaction of 4-aminocyclohexanecarbonitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent system.[6][7] This reaction forms a stable carbamate linkage, effectively masking the nucleophilicity of the amine and preventing it from engaging in undesired side reactions during subsequent synthetic transformations.[4]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. genscript.com [genscript.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

Spectroscopic Data for tert-Butyl (4-cyanocyclohexyl)carbamate: An In-depth Technical Guide

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Tert-butyl (4-cyanocyclohexyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a lipophilic tert-butoxycarbonyl (Boc) protecting group, a common motif for masking the reactivity of an amine, and a polar nitrile group, which can serve as a synthetic handle or a key pharmacophoric element. The cyclohexane scaffold provides a defined three-dimensional geometry, with the potential for cis and trans isomers, which can profoundly influence biological activity.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Isomerism

The primary structure of this compound consists of a cyclohexane ring substituted with a tert-butoxycarbonylamino group and a cyano group at the 1 and 4 positions, respectively. This substitution pattern gives rise to cis and trans diastereomers, which will have distinct spectroscopic signatures. This guide will focus on the general features applicable to both isomers, with specific notes on how to differentiate them.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.5 - 4.8 | br s | 1H | NH | The carbamate proton is typically a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can vary with concentration and solvent. |

| ~3.4 - 3.6 | m | 1H | CH -NHBoc | The proton attached to the carbon bearing the carbamate group is deshielded by the electronegative nitrogen atom. The multiplicity will depend on the cis/trans stereochemistry. |

| ~2.5 - 2.8 | m | 1H | CH -CN | The proton on the carbon with the nitrile group is deshielded by the electron-withdrawing nature of the cyano group. |

| ~1.8 - 2.2 | m | 4H | Cyclohexyl CH ₂ (axial) | The axial protons of the cyclohexane ring. |

| ~1.2 - 1.6 | m | 4H | Cyclohexyl CH ₂ (equatorial) | The equatorial protons of the cyclohexane ring. |

| 1.45 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

Expert Insights: The chemical shifts and coupling patterns of the cyclohexyl protons can be complex. The use of 2D NMR techniques, such as COSY, can be invaluable in assigning these signals definitively. The relative chemical shifts of the protons at C1 and C4 can help in determining the cis/trans stereochemistry.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Shim the magnetic field to obtain good resolution.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~155 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is in a typical range for this functional group. |

| ~122 | C ≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift in this region.[1][2] |

| ~79 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~50 | C H-NHBoc | The carbon atom attached to the carbamate nitrogen. |

| ~30 - 40 | Cyclohexyl C H₂ | The methylene carbons of the cyclohexane ring. |

| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

| ~25 | C H-CN | The carbon atom bearing the nitrile group. |

Expert Insights: The chemical shifts of the cyclohexyl carbons can provide further confirmation of the cis/trans stereochemistry. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Medium | N-H stretch | Carbamate |

| ~2950, 2860 | Strong | C-H stretch | Alkane (Cyclohexyl and t-Butyl) |

| ~2245 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1690 | Strong | C=O stretch | Carbamate |

| ~1520 | Medium | N-H bend | Carbamate |

| ~1390, 1365 | Medium | C-H bend (gem-dimethyl) | t-Butyl |

| ~1250 | Strong | C-N stretch | Carbamate |

Expert Insights: The presence of a strong, sharp peak around 2245 cm⁻¹ is a clear indication of the nitrile functional group.[1][2] The C=O stretch of the carbamate is also a prominent feature. The exact positions of the N-H and C=O stretches can be influenced by hydrogen bonding.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₁₂H₂₀N₂O₂) is approximately 224.15 g/mol . A peak corresponding to this mass (or [M+H]⁺, [M+Na]⁺, etc., depending on the ionization technique) should be observed.

-

Key Fragmentation Patterns:

-

Loss of the tert-butyl group (-57) to give a fragment at m/z ~167.

-

Loss of isobutene (-56) to give a fragment at m/z ~168.

-

Loss of the Boc group (-100) to give a fragment at m/z ~124.

-

Cleavage of the cyclohexane ring.

-

Expert Insights: Electrospray Ionization (ESI) is a soft ionization technique that is likely to show the protonated molecular ion [M+H]⁺ at m/z 225.16. Electron Ionization (EI) is a higher energy technique that will likely result in more extensive fragmentation, potentially making the molecular ion peak weak or absent.[1]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation:

-

Choose an appropriate ionization method (e.g., ESI, EI).

-

Infuse the sample solution into the mass spectrometer.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

Caption: Workflow for the complete spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques, allows for unambiguous structure determination and purity assessment. By understanding the expected spectral features of the constituent functional groups and the underlying principles of each technique, researchers can confidently characterize this important synthetic intermediate. The protocols and expert insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.

References

- Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable.

- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum - ChemicalBook.

- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum - ChemicalBook.

- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes - ACS Publications.

- Preparation and properties of carbamates, nitrocarbamates and their derivatives - OpenBU.

- 11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology.

- tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology.

Sources

tert-Butyl (4-cyanocyclohexyl)carbamate: A Bifunctional Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide:

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the demand for versatile, well-defined molecular scaffolds is paramount. These building blocks are the linchpins in the construction of complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs).[1] This guide introduces tert-butyl (4-cyanocyclohexyl)carbamate, a bifunctional building block of significant strategic value. Its structure, featuring a stable tert-butoxycarbonyl (Boc)-protected amine and a chemically versatile cyano group on a rigid, non-planar cyclohexyl core, offers synthetic chemists a powerful tool for creating diverse and intricate molecules. The orthogonal nature of its two functional groups allows for selective, sequential chemical transformations, making it an ideal intermediate for synthesizing substituted 1,4-cyclohexanediamine derivatives and other complex structures relevant to drug discovery.[2][3]

Introduction to the Core Scaffold: Molecular and Strategic Overview

This compound is not merely a reagent but a strategic platform for molecular design. Its utility is derived from the unique interplay of its three constituent parts: the Boc-protected amine, the cyano group, and the cyclohexyl ring.

1.1. Physicochemical Properties

The physical and chemical properties of this compound make it well-suited for a variety of standard laboratory procedures.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₂₀N₂O₂ | Calculated |

| Molecular Weight | 224.30 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Alcohols) | Inferred from carbamate properties[5][6] |

| Stability | Stable under standard storage conditions | The Boc group is stable to a wide range of non-acidic reagents[7] |

1.2. The Strategic Value of Bifunctionality

The core advantage of this molecule lies in the orthogonal reactivity of its functional groups.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[7] Its widespread use stems from its remarkable stability under a vast array of reaction conditions, including catalytic hydrogenation, organometallic reactions, and mild basic or acidic hydrolysis. It is, however, readily and cleanly cleaved under moderately acidic conditions (e.g., trifluoroacetic acid or HCl), providing a reliable method for selective deprotection.[7]

-

The Cyano Group: The nitrile functionality is a versatile synthetic handle. It is relatively unreactive under many conditions used to modify other parts of a molecule but can be transformed into several other critical functional groups. Most importantly, it serves as a direct precursor to a primary amine via reduction or can be hydrolyzed to a carboxylic acid.[8]

-

The Cyclohexyl Core: The saturated carbocyclic ring provides a three-dimensional, non-aromatic scaffold. This is highly desirable in modern drug design, as it can improve physicochemical properties such as solubility and metabolic stability compared to flat, aromatic systems, while providing a defined spatial arrangement for appended functional groups.

This combination allows for a planned, stepwise synthetic strategy where one functional group can be manipulated while the other remains intact, and vice versa.

Key Synthetic Transformations and Applications

The true power of this compound is realized in its subsequent chemical transformations, which provide access to valuable downstream intermediates.

2.1. Selective Transformation of the Cyano Group

The primary synthetic route involving this building block is the selective reduction of the cyano group to a primary amine. This transformation yields tert-butyl ((4-aminomethyl)cyclohexyl)carbamate, a differentially protected diamine that is a highly valuable intermediate for further elaboration.

-

Causality Behind Experimental Choice: Catalytic hydrogenation using Raney Nickel or Platinum oxide is a preferred method. These catalysts are highly effective for nitrile reduction and, critically, operate under neutral conditions that do not risk cleaving the acid-sensitive Boc protecting group. The reaction proceeds with high chemoselectivity, providing a clean and efficient route to the desired diamine. Chemical reductants like lithium aluminum hydride (LiAlH₄) can also be used, though this requires anhydrous conditions and a more rigorous workup.

2.2. Selective Deprotection of the Amine

Conversely, the Boc group can be removed while leaving the cyano group untouched. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. This unmasks the primary amine, yielding 4-aminocyclohexanecarbonitrile, which can then undergo reactions such as acylation, alkylation, or sulfonylation.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be robust and reproducible, serving as a reliable starting point for researchers.

3.1. Protocol: Catalytic Hydrogenation of the Cyano Group

This procedure details the selective reduction of the nitrile to a primary amine, yielding tert-butyl ((4-aminomethyl)cyclohexyl)carbamate.

-

Objective: To selectively reduce the cyano group to an aminomethyl group without cleaving the Boc protecting group.

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Raney Nickel (approx. 50% slurry in water, ~0.2 eq by weight)

-

Methanol (or Ethanol), anhydrous

-

Parr hydrogenator or similar high-pressure hydrogenation vessel

-

Celite™ or a similar filter aid

-

Rotary evaporator

-

-

Step-by-Step Methodology:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add this compound (e.g., 5.0 g, 22.3 mmol) to the vessel.

-